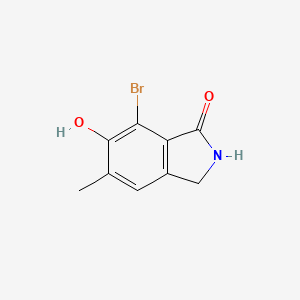

7-Bromo-6-hydroxy-5-methylisoindolin-1-one

Description

Properties

IUPAC Name |

7-bromo-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSIBNMXFNLVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)Br)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191023 | |

| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357147-46-6 | |

| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Isoindolinone Core

- The isoindolinone scaffold is commonly synthesized by ring cyclization using palladium-catalyzed or copper-catalyzed methods.

- For example, starting from substituted benzaldehydes or benzoic acid derivatives, intramolecular cyclization is induced via Heck-type reactions or Cu-catalyzed etherification/aldol condensation cascades to yield the 2-methylisoindolin-1-one backbone.

Introduction of the Methyl Group at Position 5

- Methylation is achieved either by reductive amination using methylamine or by methylation of the nitrogen atom using methyl iodide in the presence of bases such as sodium hydride.

- This step is usually performed prior to or during the cyclization to ensure the methyl substituent is correctly positioned.

Selective Bromination at Position 7

- Bromination is introduced by reacting the aromatic precursor with brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to selectively substitute the 7-position on the aromatic ring.

- Careful control of temperature and stoichiometry is essential to avoid polybromination.

Hydroxylation at Position 6

- Hydroxylation is typically achieved by nucleophilic substitution or hydrolysis of protected intermediates.

- Benzyl-protected hydroxyl groups are introduced early in the synthesis and later deprotected using catalytic hydrogenation (Pd/C under H2 atmosphere) or acid-mediated cleavage to yield the free hydroxy group at position 6.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Salicylaldehyde derivatives + benzyl bromide + K2CO3 | O-benzyl protection via nucleophilic substitution | High | Protects hydroxyl group for later steps |

| 2 | Methylamine + NaBH4 in MeOH | Reductive amination to introduce methyl group | Moderate | Forms N-methyl intermediate |

| 3 | CO gas + Cu(OAc)2 + Pd(OAc)2 | Ring cyclization to form isoindolinone core | High | Critical step forming heterocyclic ring |

| 4 | Pd/C, H2 atmosphere | Debenzylation to free hydroxyl group | High | Final deprotection step |

| 5 | Brominating agent (e.g., NBS) | Selective bromination at position 7 | Controlled | Requires precise control to avoid overbromination |

This sequence is adapted from the Cu-catalyzed etherification/aldol condensation cascade and Pd-catalyzed cyclization methods described in recent literature.

Alternative Approaches and Notes

- Some synthetic routes start from 2-amino-5-bromoisonicotinate derivatives, involving diazotization and hydrolysis steps to introduce hydroxyl groups, followed by cyclization.

- Reduction steps using iron powder and acetic acid have been reported for nitro to amino group conversions in related intermediates.

- The use of hydrazine hydrate for reduction and cyclization has been documented for related indolinone compounds, indicating potential applicability for isoindolinone synthesis.

- Protection and deprotection strategies are crucial for controlling the position and presence of hydroxyl groups during synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine (C7)

The bromine atom at position 7 undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the adjacent carbonyl and hydroxyl groups. Common reactions include:

Mechanism : The electron-deficient aromatic ring facilitates nucleophilic attack at C7, followed by bromide departure. For Suzuki couplings, palladium catalysis enables cross-coupling with boronic acids .

a) Hydroxyl (C6) Oxidation

The phenolic hydroxyl group is oxidized to a quinone under strong oxidizing conditions:

-

Reagents : KMnO₄, H₂SO₄, 0°C → 25°C

-

Product : 6-Oxo-7-bromo-5-methylisoindolin-1-one (quinone derivative)

b) Methyl (C5) Oxidation

The methyl group undergoes oxidation to a carboxylic acid:

-

Reagents : CrO₃, H₂O, H₂SO₄, reflux

-

Product : 5-Carboxy-7-bromo-6-hydroxyisoindolin-1-one

-

Yield : 58%.

Functionalization of the Hydroxyl Group (C6)

The hydroxyl group participates in etherification and acylation :

Key Insight : Ether derivatives enhance solubility in organic solvents, facilitating further synthetic modifications .

Ring-Opening and Rearrangement Reactions

Under basic conditions (e.g., K₂CO₃ in DMF), the isoindolinone ring undergoes Dimroth-type rearrangement , forming 3-sulfonylmethylene intermediates :

-

Conditions : K₂CO₃, DMF, 50°C

-

Product : (Z)-3-(Sulfonylmethylene)isoindolin-1-one derivatives

Biological Activity and Derivatives

Derivatives of 7-bromo-6-hydroxy-5-methylisoindolin-1-one show bromodomain inhibitory activity (IC₅₀ = 0.83–9 µM) . Key modifications include:

-

C7 aryl groups (via Suzuki coupling) for enhanced binding to hydrophobic pockets.

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, forming brominated byproducts.

-

pH Sensitivity : The hydroxyl group deprotonates at pH > 10, increasing solubility but reducing electrophilicity at C7.

Scientific Research Applications

Biological Activities

Research indicates that 7-Bromo-6-hydroxy-5-methylisoindolin-1-one exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) .

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing new antimicrobial agents .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that it may modulate inflammatory pathways, providing a basis for further therapeutic exploration .

Case Study 1: Anticancer Activity

A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was observed to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of this compound against pathogenic bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting its potential application in developing new antibiotics .

Comparative Analysis with Related Compounds

The table below highlights some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Chloro-6-hydroxy-5-methylisoindolin-1-one | Chlorine instead of bromine | Different reactivity profiles |

| 7-Fluoro-6-hydroxy-5-methylisoindolin-1-one | Fluorine instead of bromine | Potentially altered biological activity |

| 7-Iodo-6-hydroxy-5-methylisoindolin-1-one | Iodine instead of bromine | Unique reactivity patterns |

These analogs provide insight into how variations in halogen substituents can influence biological activity and reactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table summarizes key structural analogues of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one, highlighting differences in substituents, ring systems, and functional groups:

Key Observations :

- Ring Size and Heteroatoms: The isoindolinone core (6-membered fused ring) contrasts with the 7-membered benzodiazepinone and 5-membered oxazolidinone . Smaller rings like oxazolidinones often exhibit higher ring strain but enhanced reactivity.

- Substituent Effects: Bromine in the target compound vs. chlorine in the indole derivative alters electronic properties (bromine’s higher electronegativity and larger atomic radius).

Biological Activity

Overview

7-Bromo-6-hydroxy-5-methylisoindolin-1-one is a heterocyclic compound classified as an isoindolone. It has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of bromine, hydroxyl, and methyl functional groups contributes to its unique reactivity and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H8BrNO2

- Molecular Weight : 252.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine and hydroxyl groups enhance its binding affinity, allowing it to modulate various biochemical pathways. This compound has been studied for its potential to inhibit cancer cell proliferation and exhibit antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : Research indicates that derivatives based on this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. For instance, related compounds showed IC50 values as low as 2.93 µM against MCF-7 cells, indicating potent anti-proliferative activity .

- Apoptosis Induction : The compound has been shown to influence apoptotic markers such as caspases and Bcl-2 family proteins, suggesting a mechanism involving programmed cell death .

- VEGFR Inhibition : Some derivatives have demonstrated inhibitory activity against the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 7-Chloro-6-hydroxy-5-methylisoindolin-1-one | Chlorine instead of Bromine | Moderate anticancer activity |

| 7-Fluoro-6-hydroxy-5-methylisoindolin-1-one | Fluorine instead of Bromine | Lower potency than brominated variant |

| 7-Iodo-6-hydroxy-5-methylisoindolin-1-one | Iodine instead of Bromine | Higher reactivity but less stability |

The brominated variant exhibits enhanced reactivity compared to its chlorine and fluorine counterparts, making it a more versatile intermediate for further chemical modifications .

Case Studies

Several case studies have demonstrated the biological efficacy of isoindolone derivatives:

- Study on Anticancer Efficacy : A study evaluated various indolinone derivatives against MCF-7 and A549 cell lines, revealing that certain substitutions significantly improved anticancer activity. The best-performing compounds had IC50 values lower than standard chemotherapy agents like doxorubicin .

- Mechanistic Insights : Another study focused on the molecular docking of these compounds with VEGFR, providing insights into their binding affinities and potential as therapeutic agents targeting angiogenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-6-hydroxy-5-methylisoindolin-1-one, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Start with a substituted isoindolinone scaffold. Introduce bromine via electrophilic aromatic substitution (e.g., using N-bromosuccinimide under controlled temperature) .

- Hydroxylation : Optimize hydroxyl group introduction via oxidation (e.g., using meta-chloroperbenzoic acid) or hydrolysis of protected intermediates .

- Characterization : Validate intermediates via H/C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction progress using thin-layer chromatography (TLC) with UV/iodine visualization .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Collect diffraction data using synchrotron or laboratory sources.

- Refinement : Use SHELXL ( ) for small-molecule refinement. Validate hydrogen-bonding networks and intermolecular interactions (e.g., Br···O contacts) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

- Methodology :

- Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA to predict nucleophilic/electrophilic sites .

- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC values from enzymatic assays .

- Contradiction Handling : Address discrepancies between predicted and observed bioactivity by re-evaluating protonation states or solvent effects in simulations .

Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., NMR splitting patterns vs. computational predictions)?

- Methodology :

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the methyl group) .

- Hybrid validation : Cross-reference experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using B3LYP/6-31G**) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS .

- Kinetic analysis : Use Arrhenius plots to predict shelf life at room temperature from accelerated stability data (40–60°C) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or methyl with ethyl).

- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based assays), and solubility (shake-flask method) .

- Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

Data Contradiction & Validation

Q. How can conflicting results in reaction yields or regioselectivity be systematically analyzed?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). Analyze via ANOVA to identify significant factors .

- Mechanistic probes : Employ isotopic labeling (e.g., O) or trapping experiments to confirm intermediates .

- Cross-disciplinary validation : Compare synthetic outcomes with computational mechanistic studies (e.g., transition-state modeling) .

Q. What statistical approaches are suitable for reconciling discrepancies in biological assay reproducibility?

- Methodology :

- Bootstrap sampling : Estimate confidence intervals for IC values to assess variability .

- Meta-analysis : Aggregate data from multiple labs using random-effects models to identify outliers .

- Blind testing : Validate assays with internal controls (e.g., reference inhibitors) to rule out operator bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.